AZ1366 was developed as part of research focusing on tankyrase inhibitors, with significant studies demonstrating its effects on tumor growth and signaling pathways. It is classified under small molecule inhibitors that interfere with specific enzymatic functions within cellular signaling networks. The compound has been shown to exhibit selective inhibition of tankyrases, which play crucial roles in cellular processes related to proliferation and survival.
The synthesis of AZ1366 involves a series of chemical reactions designed to create a compound that selectively inhibits tankyrases. The methods typically employed include:
Technical details regarding the exact synthetic routes are often proprietary but generally follow established protocols for synthesizing similar small molecules.
AZ1366 possesses a specific molecular structure that is crucial for its function as a tankyrase inhibitor. While detailed structural data may not be readily available in all sources, it is understood that:
Studies have utilized X-ray crystallography or computational modeling to elucidate the binding interactions between AZ1366 and its target enzymes.
AZ1366 undergoes several chemical reactions within biological systems:
These reactions are critical in understanding how AZ1366 can modulate cancer cell behavior and enhance the effectiveness of other therapeutic agents.
The mechanism of action for AZ1366 involves:
Data from pharmacodynamic studies indicate that treatment with AZ1366 leads to increased levels of Axin2, a protein that promotes β-catenin degradation, although it does not significantly reduce active β-catenin levels itself.
AZ1366 exhibits several physical and chemical properties relevant to its function:
These properties are typically assessed through standard laboratory techniques during drug development phases.
AZ1366 has several scientific uses, particularly in cancer research:
EGFR tyrosine kinase inhibitors (TKIs) like gefitinib, erlotinib, and osimertinib revolutionized treatment for EGFR-mutant NSCLC. However, 10-30% of patients exhibit primary resistance, manifesting as either immediate treatment failure ("intrinsic resistance") or early relapse within 6 months ("late primary resistance") [6]. Acquired resistance inevitably develops through:
The Wnt/β-catenin pathway regulates cell stemness and survival. In NSCLC, Wnt hyperactivation—even without genetic mutations—promotes tumor persistence via:
Tankyrase inhibition offers a dual mechanistic advantage:
Table 1: Physicochemical and Pharmacological Profile of AZ1366
Property | Value | Source | ||
---|---|---|---|---|
CAS Number | 1645286-58-3 | [1] | ||
Molecular Weight | 416.48 g/mol | [1] | ||
Formula | C₂₄H₂₄N₄O₃ | [1] [4] | ||
IUPAC Name | 8-(hydroxymethyl)-2-(4-(6-((2-methoxyethyl)amino)-4-methylpyridin-3-yl)phenyl)quinazolin-4(3H)-one | [1] | ||
Solubility | Soluble in DMSO | [1] | ||
Mechanism | Competitive inhibition of TNKS1/2 PARP domain | [4] | ||
Primary Targets | TNKS1 (IC₅₀ <100 nM), TNKS2 (IC₅₀ <100 nM) | [4] [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7